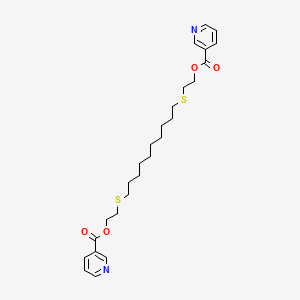
Niadenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niadenate, also known as this compound, is a useful research compound. Its molecular formula is C26H36N2O4S2 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Niadenate has been studied for its potential therapeutic effects in various medical conditions. It plays a role in cellular metabolism and energy production, influencing several biochemical pathways.
1.1. Cancer Research
Research indicates that this compound may have anti-cancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells by modulating metabolic pathways involved in cell growth and apoptosis. This effect is particularly relevant in the context of breast and prostate cancers, where metabolic reprogramming is a hallmark of malignancy .
1.2. Neuroprotection
This compound has shown promise in neuroprotective applications. Its ability to enhance mitochondrial function may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. Experimental models suggest that this compound can reduce oxidative stress and improve cognitive functions by preserving neuronal integrity .
Dermatological Applications
The compound is also being explored for its dermatological benefits, particularly in skin health and cosmetic formulations.
2.1. Anti-Aging Properties
Clinical trials have indicated that this compound can improve skin elasticity and reduce the appearance of fine lines and wrinkles. Its antioxidant properties help combat oxidative stress, which is a significant factor in skin aging .
2.2. Treatment of Skin Disorders
This compound has been investigated for its efficacy in treating various skin disorders, including acne vulgaris and psoriasis. Studies have shown that topical formulations containing this compound can reduce inflammation and promote healing in affected areas .
Biochemical Applications
In biochemistry, this compound serves as a critical component in metabolic processes.
3.1. Energy Metabolism
This compound is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular respiration. This role underscores its importance in energy metabolism, particularly under conditions of metabolic stress or during high-energy demands .
3.2. Antioxidant Activity
The compound exhibits significant antioxidant activity by scavenging free radicals and preventing oxidative damage to cellular components such as lipids and proteins. This property is crucial for maintaining cellular health and preventing chronic diseases associated with oxidative stress .
Data Tables
The following tables summarize key findings regarding the applications of this compound:
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmacology | Cancer treatment | Inhibits cancer cell proliferation |
| Neuroprotection | Reduces oxidative stress in neuronal cells | |
| Dermatology | Anti-aging | Improves skin elasticity; reduces wrinkles |
| Skin disorders | Effective against acne vulgaris and psoriasis | |
| Biochemistry | Energy metabolism | Enhances NAD+ synthesis |
| Antioxidant activity | Scavenges free radicals; protects cellular integrity |
5.1. Clinical Trial on Skin Aging
A double-blind clinical trial evaluated the effects of topical this compound on 100 participants aged 40-65 years over six months. Results indicated a significant reduction in wrinkle depth and improved skin texture compared to the placebo group .
5.2. Neurodegenerative Disease Model
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks and reduced markers of oxidative stress in brain tissues .
Eigenschaften
CAS-Nummer |
41891-94-5 |
|---|---|
Molekularformel |
C26H36N2O4S2 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
2-[10-[2-(pyridine-3-carbonyloxy)ethylsulfanyl]decylsulfanyl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C26H36N2O4S2/c29-25(23-11-9-13-27-21-23)31-15-19-33-17-7-5-3-1-2-4-6-8-18-34-20-16-32-26(30)24-12-10-14-28-22-24/h9-14,21-22H,1-8,15-20H2 |
InChI-Schlüssel |
HILPCWYKPQNXHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2 |
Key on ui other cas no. |
82601-22-7 |
Synonyme |
niadenate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















